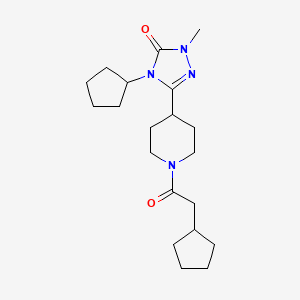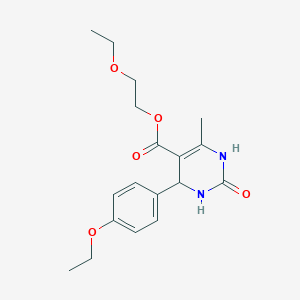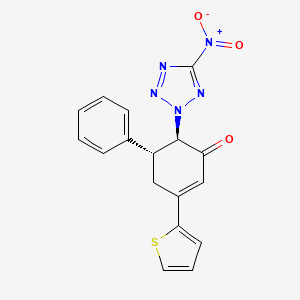![molecular formula C24H26N4O5 B14950886 methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14950886.png)
methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes an indole core, a tert-butylphenyl group, and multiple functional groups that contribute to its reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the tert-butylphenyl group and the formamido and acetamido functionalities. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.
Attachment of Formamido and Acetamido Groups: These groups can be introduced through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or anhydride) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
作用機序
The mechanism of action of methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 2-[(3E)-3-({2-[(4-methylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
- Methyl 2-[(3E)-3-({2-[(4-ethylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
- Methyl 2-[(3E)-3-({2-[(4-isopropylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Uniqueness
The uniqueness of methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. The presence of the tert-butyl group, in particular, may enhance the compound’s stability and hydrophobicity, making it suitable for certain applications where similar compounds may not be as effective.
特性
分子式 |
C24H26N4O5 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
methyl 2-[3-[[2-[(4-tert-butylbenzoyl)amino]acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C24H26N4O5/c1-24(2,3)16-11-9-15(10-12-16)22(31)25-13-19(29)26-27-21-17-7-5-6-8-18(17)28(23(21)32)14-20(30)33-4/h5-12,32H,13-14H2,1-4H3,(H,25,31) |
InChIキー |
VZEGCHRHLJGWQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950808.png)
![N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide](/img/structure/B14950819.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14950823.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B14950832.png)
![propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B14950834.png)


![4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14950843.png)

![3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14950851.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B14950857.png)
![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)

